4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid
Overview
Description
4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorobenzoyl group attached to a hydrazinyl moiety, which is further connected to a butanoic acid backbone. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid typically involves multiple steps, starting with the preparation of 4-chlorobenzoic acid hydrazide. This intermediate is then reacted with suitable reagents to introduce the hydrazinyl and butanoic acid functionalities. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the formation of the desired product .
Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processes, ensuring high yield and purity of the final compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under mild conditions with the addition of a suitable solvent .
Scientific Research Applications
4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chlorobenzoyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid include:
4-Chlorobenzoic acid hydrazide: Shares the chlorobenzoyl and hydrazide functionalities but lacks the butanoic acid group.
4-Chlorobenzoylhydrazine: Similar structure but without the oxobutanoic acid moiety.
4-Chlorobenzoyl hydrazone derivatives: These compounds have variations in the hydrazone group, leading to different chemical properties and applications.
Properties
IUPAC Name |
4-[2-(4-chlorobenzoyl)hydrazinyl]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-8-3-1-7(2-4-8)11(18)14-13-9(15)5-6-10(16)17/h1-4H,5-6H2,(H,13,15)(H,14,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGSNTZTZKRBDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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